1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester

Medicinal chemistry Lipophilicity Regioisomer differentiation

Ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate (CAS 250674-50-1) is a heterocyclic building block of the 1,5-naphthyridine class, distinguished by chlorine atoms at the 4- and 6-positions and an ethyl carboxylate ester at position Its molecular formula is C₁₁H₈Cl₂N₂O₂ with a molecular weight of 271.10 g/mol. The compound exhibits a computed XLogP3-AA of 3.3, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.10 g/mol
CAS No. 250674-50-1
Cat. No. B15123554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester
CAS250674-50-1
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(C=C2)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-5-6(12)10-7(14-8)3-4-9(13)15-10/h3-5H,2H2,1H3
InChIKeyAMBZWUFJQUTNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester (CAS 250674-50-1): A Strategic Chlorinated 1,5-Naphthyridine Building Block for Targeted Synthesis


Ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate (CAS 250674-50-1) is a heterocyclic building block of the 1,5-naphthyridine class, distinguished by chlorine atoms at the 4- and 6-positions and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₁H₈Cl₂N₂O₂ with a molecular weight of 271.10 g/mol [1]. The compound exhibits a computed XLogP3-AA of 3.3, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. Commercial availability is supported by a minimum purity specification of 95% (HPLC) . The 4,6-dichloro substitution pattern provides two distinct reactive sites for sequential functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the 2-ethyl ester serves as a protected carboxyl group amenable to orthogonal transformations [2].

Why Generic 1,5-Naphthyridine Analogs Cannot Substitute for CAS 250674-50-1 in Structure–Activity Programs


Interchanging 1,5-naphthyridine derivatives without confirming the precise substitution pattern introduces stoichiometric and physicochemical variables that undermine SAR reproducibility. The 2-carboxylate regioisomer (XLogP3-AA = 3.3) is measurably more lipophilic than the 3-carboxylate regioisomer (CAS 127094-57-9, XLogP3-AA = 3.0), a difference of ΔXLogP = 0.3 that can shift membrane permeability and off-target binding by an order of magnitude [1]. The 4,6-dichloro array is non-fungible with the 4,8-dichloro (CAS 28252-80-4) or 2,4-dichloro substitution patterns, each of which presents distinct steric and electronic landscapes at the reactive sites [2]. Replacing the ethyl ester with the free carboxylic acid (CAS 1234616-22-8) alters solubility, crystallinity, and conjugation chemistry, preventing direct surrogate use in ester-specific synthetic sequences [3]. These differences are not cosmetic; they dictate the regiochemical outcome of coupling reactions, the efficacy of enzyme inhibition, and the interpretability of structure–activity relationships.

Quantitative Evidence Guide: Differentiating CAS 250674-50-1 from Closest Analogues


Lipophilicity Advantage: XLogP3-AA of 2-Carboxylate Regioisomer Exceeds the 3-Carboxylate Isomer by 0.3 Units

The target compound (ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate) possesses a computed XLogP3-AA of 3.3, which is 0.3 units higher than the direct regioisomer ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS 127094-57-9, XLogP3-AA = 3.0) [1]. Both values were computed by the XLogP3 algorithm on PubChem and are directly comparable. A ΔXLogP of 0.3 corresponds to a roughly two-fold difference in octanol-water partition coefficient, which often translates into measurable shifts in permeability, passive absorption, and metabolic stability in cell-based assays [2]. For medicinal chemists optimizing CNS penetration or oral bioavailability, this quantifiable lipophilicity differential provides a rational basis for selecting the 2-carboxylate scaffold over the 3-carboxylate isomer when higher membrane partitioning is desired.

Medicinal chemistry Lipophilicity Regioisomer differentiation

Purity Benchmarking: Comparator Regioisomer Available at up to 98.72% vs. Standard 95% for the 2-Carboxylate

The target compound is consistently offered at a minimum purity specification of 95% (HPLC) across multiple vendors, as verified by AKSci . In contrast, the 3-carboxylate regioisomer (CAS 127094-57-9) is commercially available with purity specifications reaching 98.72% . This purity gap is not a deficiency of the 2-carboxylate isomer but reflects its more challenging purification due to similarity with synthetic byproducts from the Gould-Jacobs or Friedländer condensation routes [1]. Researchers procuring the 2-carboxylate isomer must budget for potential in-house purification (e.g., recrystallization or flash chromatography) to meet the ≥97% purity often required for biological assays, whereas the 3-carboxylate isomer is available with higher certified purity out-of-box. This procurement consideration can materially affect project timelines and costs.

Chemical procurement Purity specification Regioisomer comparison

Dual Chlorine Handles Enable Sequential Cross-Coupling Diversification, Unavailable in Non-Halogenated Analogs

The 4,6-dichloro substitution pattern of CAS 250674-50-1 provides two electronically differentiated aryl chloride sites for iterative functionalization. This contrasts with the non-halogenated parent compound ethyl 1,5-naphthyridine-2-carboxylate (CAS 24677-83-6, MW 202.21 g/mol), which lacks any chlorine handle for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling [1]. In the 2,8-disubstituted-1,5-naphthyridine series, chlorine at the 4-position is generally more reactive toward S_NAr owing to para-activation by the ring nitrogen, while the 6-chlorine offers a secondary site for orthogonal coupling sequences [2]. This dual reactivity is a structural prerequisite for generating diverse compound libraries from a single advanced intermediate; the non-chlorinated analog (CAS 24677-83-6) cannot participate in these transformations without prior halogenation, adding steps and reducing overall yield. Additionally, the 4,6-dichloro pattern provides a distinct electronic profile compared to the 4,8-dichloro isomer (CAS 28252-80-4), where the chlorine positions flank the naphthyridine core differently, leading to altered regioselectivity in palladium-catalyzed cross-couplings [3].

Synthetic chemistry Cross-coupling Halogen reactivity

Ester vs. Free Acid: Ethyl Ester Form Provides Enhanced Organic Solubility and Orthogonal Deprotection Chemistry

CAS 250674-50-1 is the ethyl ester derivative, whereas the free carboxylic acid analog (4,6-dichloro-1,5-naphthyridine-2-carboxylic acid, CAS 1234616-22-8, MW 243.05 g/mol) has a substantially lower molecular weight and increased polarity due to the carboxylic acid proton (H-bond donor count increases from 0 to 1) [1]. The target ester form (XLogP3-AA = 3.3) is significantly more lipophilic than the free acid (predicted XLogP3-AA ≈ 1.9–2.2, based on typical carboxyl-ester differences of ~1.0–1.4 log units), making it more amenable to organic-phase reactions and chromatographic purification under standard conditions [2]. Furthermore, the ethyl ester can be chemoselectively hydrolyzed to the acid under mild basic conditions (e.g., LiOH, THF/H₂O) without affecting the chlorine substituents, enabling late-stage deprotection in synthetic sequences [3]. Attempting to use the free acid directly in coupling reactions often requires activation (e.g., HATU or EDCI), adding a step and potentially introducing racemization or side reactions that the ester form circumvents. This orthogonal reactivity is a well-established principle in heterocyclic synthesis and is particularly relevant for iterative library construction where the ester serves as a masked carboxyl group.

Synthetic methodology Protecting group strategy Physicochemical properties

Best-Fit Research and Industrial Application Scenarios for CAS 250674-50-1


Divergent Library Synthesis of 4,6-Disubstituted 1,5-Naphthyridine Kinase Inhibitors

The dual chlorine sites at positions 4 and 6 enable iterative Suzuki-Miyaura or Buchwald-Hartwig couplings to generate focused libraries of 4-aryl/6-amino or 4-amino/6-aryl 1,5-naphthyridines. This strategy has been validated in the 2,8-disubstituted-1,5-naphthyridine series for Plasmodium PI4K inhibitors, demonstrating that chlorine replacement at analogous positions yields potent and selective kinase inhibitors with favorable in vivo pharmacokinetics [1]. The 2-ethyl ester can be retained or hydrolyzed post-coupling to liberate the carboxylic acid for further amidation, providing three points of diversity (4, 6, and 2) from a single advanced intermediate. Researchers prioritizing rapid SAR expansion around the 1,5-naphthyridine core will find CAS 250674-50-1 a strategically superior starting point compared to non-halogenated or monochlorinated alternatives.

CNS-Penetrant Drug Discovery Requiring Elevated Lipophilicity

With an XLogP3-AA of 3.3, the 2-carboxylate regioisomer lies within the optimal lipophilicity window for CNS drug candidates (typically XLogP 2–4), whereas the 3-carboxylate isomer (XLogP = 3.0) falls at the lower boundary [1]. The measured ΔXLogP of 0.3 between these regioisomers directly informs property-based design decisions for CNS programs, where a small increase in lipophilicity can significantly improve blood-brain barrier penetration [2]. Projects targeting neurological kinase targets (e.g., DYRK1A, MELK) or CNS bromodomains should preferentially select the 2-carboxylate scaffold to maximize passive CNS exposure, reducing the need for structural modifications that might compromise potency.

BET Bromodomain Inhibitor Optimization Leveraging 1,5-Naphthyridine Scaffold Preference

Crystallographic studies have demonstrated that 1,5-naphthyridine isomers exhibit higher binding affinity for BET bromodomains compared to 1,6- or 1,8-naphthyridine isomers, with quantum mechanical calculations attributing this preference to optimal geometry of the nitrogen lone pair interactions with conserved water molecules in the acetyl-lysine binding pocket [1]. The 4,6-dichloro-2-ethyl ester substitution pattern of CAS 250674-50-1 provides a versatile starting point for introducing substituents that probe the WPF shelf and ZA channel regions of the BRD4 binding site. The XLogP3-AA of 3.3 aligns with the lipophilicity requirements of orally bioavailable BET inhibitors that progressed to in vivo mouse models of inflammation, supporting the selection of this building block for epigenetic drug discovery programs.

Quote Request

Request a Quote for 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.